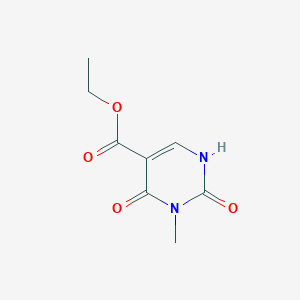
ethyl 3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxylate
Übersicht
Beschreibung
Ethyl 3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxylate is a chemical compound with the molecular weight of 198.18 . Its IUPAC name is ethyl 3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate . The InChI code for this compound is 1S/C8H10N2O4/c1-3-14-7(12)5-4-9-8(13)10(2)6(5)11/h4H,3H2,1-2H3,(H,9,13) .
Molecular Structure Analysis
The molecular structure of ethyl 3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxylate can be understood from its IUPAC name and InChI code . It consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms. The ring is substituted with a methyl group at the 3rd position, two keto groups at the 2nd and 4th positions, and a carboxylate group at the 5th position which is further esterified with an ethyl group .Physical And Chemical Properties Analysis
The compound ethyl 3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxylate has a molecular weight of 198.18 . It is recommended to be stored at a temperature between 28 C .Wissenschaftliche Forschungsanwendungen
Neuroprotective and Anti-neuroinflammatory Agents
Pyrimidine derivatives have shown potential in the treatment of neurodegenerative diseases due to their neuroprotective and anti-inflammatory properties. A study has demonstrated that triazole-pyrimidine hybrids can act as neuroprotective and anti-neuroinflammatory agents, potentially aiding in the treatment of conditions like Alzheimer’s disease, Huntington’s disease, Parkinson’s disease, and traumatic brain injury . These compounds have been evaluated for their ability to inhibit endoplasmic reticulum stress and the NF-kB inflammatory pathway, which are crucial in the progression of neurodegenerative diseases .
Green Synthesis Methodology
Ethyl 3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxylate analogues have been synthesized using a green and expeditious grinding method. This approach is characterized by high yields and cost-efficiency, making it an attractive option for the synthesis of biologically active compounds. The method involves the use of citric acid as a catalyst and avoids the need for separation methods, thus reducing the environmental impact .
Antiepileptic Potential
The structural similarity of pyrimidine derivatives to phenobarbital, a well-known antiepileptic drug, suggests that these compounds may possess antiepileptic properties. Research indicates that dihydropyrimidines could be promising candidates for the development of new antiepileptic medications .
Intramolecular Charge Transfer (ICT) Applications
Due to its electron-withdrawing nature, pyrimidine can be used in push-pull structures for ICT applications. This property is significant for the development of materials with enhanced electronic and optical properties, which can be utilized in various technological applications .
Solar Cell Efficiency Improvement
Ethyl 3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxylate derivatives have been explored for their potential to improve the efficiency of perovskite solar cells. These compounds can be embedded with Au nanospheres to achieve a band offset, which is crucial for increasing the conversion efficiency of solar cells .
Pharmaceutical Research
The compound’s derivatives are actively being researched for their pharmacological properties. They have been found to exhibit antiviral, anticancer, antioxidant, and antimicrobial activities. This broad spectrum of biological activities makes them valuable for the development of new drugs and therapeutic agents .
Wirkmechanismus
Target of Action
Ethyl 3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxylate is a complex compound with potential biological activity. They can interact with various targets, including enzymes, receptors, and other proteins, leading to a variety of biological responses .
Mode of Action
Pyrimidine derivatives are known to compete with metabolites in cells, leading to various cellular responses . For instance, they can inhibit protein kinases, which play crucial roles in cell signaling . This inhibition can lead to changes in cellular processes, such as cell growth and division .
Biochemical Pathways
For example, they can inhibit the NF-kB inflammatory pathway, leading to anti-inflammatory effects . They can also affect the endoplasmic reticulum stress pathway, which is involved in protein folding and stress responses .
Result of Action
Based on the known effects of pyrimidine derivatives, it can be inferred that this compound may have potential neuroprotective and anti-inflammatory properties . It may also have potential antitumor effects by inhibiting protein kinases .
Eigenschaften
IUPAC Name |
ethyl 3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-3-14-7(12)5-4-9-8(13)10(2)6(5)11/h4H,3H2,1-2H3,(H,9,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBZPXRXJDUNQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxylate | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



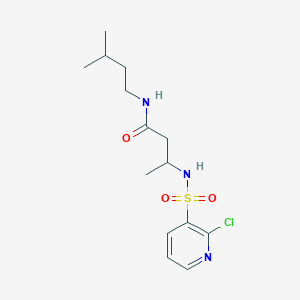

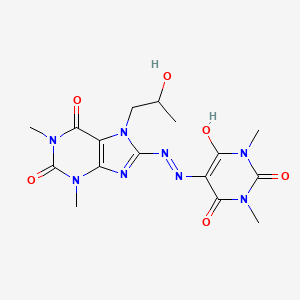

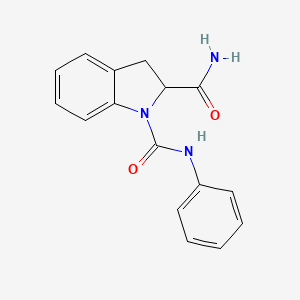
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2887354.png)
![2-(4-Benzhydrylpiperazino)-6-(methylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2887358.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(4-methylphenyl)sulfonyl-4-oxo-1,3-diazinan-2-yl]sulfanyl]acetamide](/img/structure/B2887360.png)

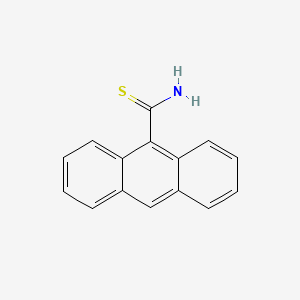
![2-cyano-N-(4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B2887363.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide](/img/structure/B2887364.png)